molecular formula C24H21ClN2O3S B11320707 7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11320707
M. Wt: 453.0 g/mol
InChI Key: YNWJKGPYXQDHMO-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its combination of a benzoxepine core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

7-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H21ClN2O3S/c1-3-15-4-6-16(7-5-15)10-20-14-26-24(31-20)27-23(28)17-8-9-30-22-18(11-17)12-19(25)13-21(22)29-2/h4-9,11-14H,3,10H2,1-2H3,(H,26,27,28)

InChI Key

YNWJKGPYXQDHMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3

Origin of Product

United States

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